tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Overview
Description
tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for constructing complex molecular architectures.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural features.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its spiro structure can impart unique biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRVIMFXWMTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.